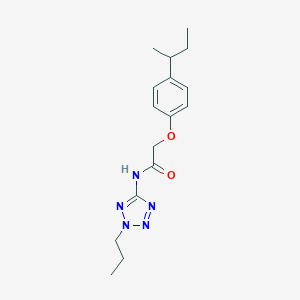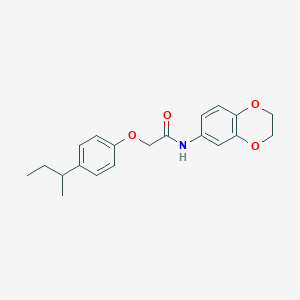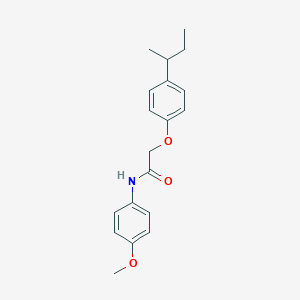
N-(5-bromo-6-methyl-2-pyridinyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-6-methyl-2-pyridinyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMF and is a heterocyclic compound that contains both pyridine and furan rings. The synthesis of BMF is relatively simple, and it has been widely used in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of BMF is not fully understood. However, it is known that BMF can interact with various enzymes and proteins, leading to changes in their activity. BMF has been shown to inhibit the activity of some enzymes, such as cyclooxygenase-2, which is involved in inflammation. BMF has also been shown to activate some enzymes, such as sirtuins, which are involved in aging and longevity.
Biochemical and Physiological Effects:
BMF has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. BMF has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, BMF has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BMF has several advantages as a research tool. It is relatively easy to synthesize, and its fluorescent properties make it a useful probe for studying protein-ligand interactions. However, BMF also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. Additionally, BMF has not been extensively studied in humans, so its safety and efficacy are not well established.
Orientations Futures
There are several future directions for research on BMF. One area of research is the development of BMF-based probes for imaging and diagnostics. BMF has potential applications in the diagnosis and treatment of various diseases, such as cancer and Alzheimer's disease. Another area of research is the development of BMF-based compounds for drug discovery. BMF has shown promising results in animal models of diabetes and Alzheimer's disease, and further research may lead to the development of new treatments for these conditions. Finally, further research is needed to fully understand the mechanism of action of BMF and its effects on various enzymes and proteins.
Méthodes De Synthèse
The synthesis of BMF involves the reaction between 5-bromo-6-methyl-2-pyridinamine and furan-2-carboxylic acid. This reaction is carried out in the presence of a catalyst and under specific reaction conditions, which results in the formation of BMF. The yield of BMF can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
BMF has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the mechanism of action of various enzymes and proteins. BMF has also been used as a fluorescent probe to study the binding of proteins and ligands. Additionally, BMF has been used as a precursor in the synthesis of other compounds that have potential applications in drug discovery.
Propriétés
Formule moléculaire |
C11H9BrN2O2 |
|---|---|
Poids moléculaire |
281.1 g/mol |
Nom IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-8(12)4-5-10(13-7)14-11(15)9-3-2-6-16-9/h2-6H,1H3,(H,13,14,15) |
Clé InChI |
XNKDQQDKRRNOST-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CO2)Br |
SMILES canonique |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-methyl-2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B251484.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pentanamide](/img/structure/B251485.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B251486.png)

![2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)


![2-[4-(butan-2-yl)phenoxy]-N-(2-cyanophenyl)acetamide](/img/structure/B251494.png)



![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)
